2-Amino-5-chloro-3-methylpyridine hemihydrate CAS number 1173019-45-8
An In-depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine Hemihydrate CAS Number: 1173019-45-8 Executive Summary This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylpyridine hemihydr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine Hemihydrate
CAS Number: 1173019-45-8
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylpyridine hemihydrate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in the agrochemical industry. While specific data for the hemihydrate form is limited, this document synthesizes available information on the closely related anhydrous compound and general principles of hydrate chemistry to offer field-proven insights. We will delve into the physicochemical properties, synthesis strategies, significant applications, detailed experimental protocols, and critical safety procedures. The guide is structured to explain not just the "what" but the "why" behind experimental choices, ensuring a deep, actionable understanding for the end-user.
The Strategic Importance of the Aminopyridine Scaffold
Substituted pyridines, and particularly 2-aminopyridines, are privileged structures in modern chemistry. Their utility stems from a combination of factors: the pyridine ring offers a bioisosteric replacement for a phenyl group with improved solubility and metabolic properties, while the amino group provides a versatile handle for a wide array of chemical transformations. This simple, low-molecular-weight moiety serves as an ideal starting point for constructing complex, biologically active molecules with minimal side reactions.[1] Chlorinated aminopyridine compounds are especially important as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[2] The specific substitution pattern of 2-Amino-5-chloro-3-methylpyridine offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating potent and selective agents in drug discovery and crop protection.[1]
Physicochemical and Structural Characterization
The subject of this guide is the hemihydrate form of 2-Amino-5-chloro-3-methylpyridine. A hemihydrate incorporates one molecule of water for every two molecules of the organic compound within its crystal lattice.[3] This water of crystallization can significantly influence the material's physical properties compared to its anhydrous counterpart.[4]
Core Molecular Structure and Properties
The foundational properties are dictated by the anhydrous molecule, 2-Amino-5-chloro-3-methylpyridine.
Property
Data (Anhydrous Form/Related Isomers)
Source
Molecular Formula
C₆H₇ClN₂
Molecular Weight
142.59 g/mol
Appearance
White to light yellow/brown crystalline powder
Melting Point
68-72 °C (for CAS 20712-16-7)
TCI America
Solubility
Low solubility in water; soluble in organic solvents like methanol and dichloromethane.
Note: The data above primarily pertains to the anhydrous form or its isomers. The presence of water in the hemihydrate may alter these values, particularly the melting point and solubility.
The Influence of Hydration: Hemihydrate vs. Anhydrous
Hydrates often exhibit different physicochemical properties than their anhydrous forms due to the presence of water molecules altering the crystal lattice and participating in hydrogen bonding networks.[4]
Melting Point: The melting point of the hemihydrate may differ significantly. Often, heating a hydrate will first lead to the loss of water (dehydration) before the compound itself melts.
Solubility & Dissolution Rate: The hydrogen bonding network in the hemihydrate can affect its interaction with solvents, potentially altering its solubility and dissolution rate, which is a critical parameter in pharmaceutical formulations.[4]
Stability: Hemihydrates can be sensitive to humidity. They may lose water in a dry environment or absorb more water in a humid one, potentially converting to a different hydrate form or the anhydrous form. Storage in a controlled environment is therefore crucial.
Recommended Analytical Characterization
To confirm the identity, purity, and hydration state of 2-Amino-5-chloro-3-methylpyridine hemihydrate, a suite of analytical techniques is recommended.
Thermogravimetric Analysis (TGA): This is a primary method for determining water content. A TGA experiment will show a mass loss step corresponding to the evaporation of water, typically at temperatures below 150°C. For a hemihydrate, the expected mass loss would be approximately 5.6% of the total mass.
Differential Scanning Calorimetry (DSC): DSC can detect thermal events like dehydration and melting, providing information on the temperature at which water is lost and the melting point of the resulting anhydrous material.[4]
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in a sample, allowing for a precise determination of the hydration state.[4]
Infrared (IR) and Raman Spectroscopy: The presence of water can be identified by characteristic O-H stretching bands, typically appearing above 3000 cm⁻¹.[4]
Powder X-Ray Diffraction (PXRD): The crystal lattice of the hemihydrate will produce a unique diffraction pattern, distinct from the anhydrous form or other polymorphs. This is a definitive method for identifying the solid-state form.
Synthesis and Manufacturing Insights
The synthesis of substituted aminopyridines often involves the chlorination of a 2-aminopyridine precursor. The challenge lies in controlling the regioselectivity of the chlorination to avoid the formation of undesired di- or tri-chlorinated byproducts.
Retrosynthetic Analysis and Key Strategies
A common and effective strategy for synthesizing compounds like 2-Amino-5-chloro-3-methylpyridine is the direct, regioselective chlorination of the corresponding 2-Amino-3-methylpyridine. Several patented methods exist for the chlorination of aminopyridines, often employing different chlorinating agents and reaction media to control the outcome.
One established approach involves using a chlorinating agent in a strongly acidic medium. The rationale for this is that the protonated aminopyridine ring is deactivated towards electrophilic substitution, but the 5-position remains the most favorable site for chlorination, thus minimizing the formation of the 3,5-dichloro byproduct.[6]
Illustrative Synthesis Pathway
The following diagram illustrates a plausible and industrially relevant synthesis route.
Technical Guide: Characterization & Melting Point Analysis of 2-Amino-5-chloro-3-methylpyridine Hemihydrate
Executive Summary 2-Amino-5-chloro-3-methylpyridine (CAS: 20712-16-7) is a critical heterocyclic building block employed in the synthesis of next-generation agrochemicals (e.g., ryanodine receptor modulators) and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-5-chloro-3-methylpyridine (CAS: 20712-16-7) is a critical heterocyclic building block employed in the synthesis of next-generation agrochemicals (e.g., ryanodine receptor modulators) and pharmaceutical kinase inhibitors.[1] While the anhydrous form is the standard commercial specification, the hemihydrate form (CAS: 1173019-45-8) frequently emerges during aqueous workups or specific crystallization protocols.[1]
Accurate characterization of the hemihydrate is notorious for thermal ambiguity. The "melting point" often reported for the hydrate (approx. 63–64 °C ) is frequently a complex thermodynamic event involving dehydration followed by the melting of the anhydrous phase (68–72 °C ). This guide provides the definitive physicochemical profile, thermodynamic behavior, and validated protocols for distinguishing these forms.
Part 1: Physicochemical Profile[1][2]
The distinction between the anhydrous and hemihydrate forms is not merely academic; it dictates storage stability, hygroscopicity, and stoichiometry in downstream coupling reactions.
Critical Note on Isomers: Do not confuse with 2-Amino-3-chloro-5-methylpyridine (CAS 31430-41-8), which melts at 58–62 °C .[1] The positional isomerism significantly alters the crystal lattice energy.
Part 2: Thermodynamic Characterization
Understanding the thermal behavior of the hemihydrate requires differentiating between lattice dehydration and phase fusion .
The "Pseudo-Melting" Phenomenon
When analyzing the hemihydrate via capillary melting point apparatus, the observed range of 63–64 °C typically represents the collapse of the hydrated crystal lattice.
Stage 1 (< 60 °C): The hemihydrate is stable.
Stage 2 (60–65 °C): Endothermic release of water (dehydration). The solid may appear to "sweat" or shrink.
Stage 3 (> 68 °C): The newly formed anhydrous phase melts.
If the heating rate is too fast (>5 °C/min), these two events merge, resulting in a broad, depressed melting range.
Differential Scanning Calorimetry (DSC) Workflow
To validate the form, DSC is superior to optical melting point methods.
Figure 1: DSC Thermal Profile for Hemihydrate Dehydration and Melting.
Part 3: Experimental Protocols
Protocol A: Precise Melting Point Determination
Scope: Routine QC for purity confirmation.
Reagents & Equipment:
Calibrated Melting Point Apparatus (e.g., Mettler Toledo MP system).
Capillary tubes (1.5 mm O.D.).
Vacuum oven.
Step-by-Step Methodology:
Sample Prep: Grind the sample gently. Do not triturate aggressively, as mechanical stress can induce partial dehydration.
Loading: Fill capillary to a height of 3 mm. Tap gently to pack.
Pre-Drying (Optional but Recommended):
For Anhydrous confirmation: Dry at 40 °C under vacuum for 2 hours.
For Hemihydrate confirmation: Test "as is."
Ramp Rates:
Fast Ramp: 10 °C/min to 50 °C.
Slow Ramp: 1.0 °C/min from 50 °C to 75 °C.
Observation:
Hemihydrate: Look for liquid droplets on the capillary walls at 60–63 °C (water release), followed by a clear meniscus formation at 68–70 °C .
Anhydrous: No wall droplets; sharp meniscus at 68–72 °C .
Protocol B: Synthesis & Isolation of the Hemihydrate
Context: This intermediate is often generated via chlorination of 2-amino-3-picoline.[1]
Figure 2: Synthesis and Isolation Pathway favoring the Hemihydrate form.[1]
Key Mechanistic Insight:
The chlorination of 2-amino-3-picoline is highly selective for the 5-position due to the directing effects of the amino group (ortho/para director) and the steric hindrance at the 4-position.[1] The hemihydrate precipitates readily from aqueous/alcoholic mixtures because the water molecule bridges the hydrogen bond donor (amino H) and acceptor (pyridine N) between two stack units.
Part 4: Implications in Drug Development[1]
Stoichiometry Errors: Using the hemihydrate (MW ~151.6) while calculating based on the anhydrous MW (142.6) leads to a 6.3% undercharge of the reagent in coupling reactions. This often results in incomplete conversion of expensive coupling partners.
Water Sensitivity: If used in water-sensitive reactions (e.g., with acid chlorides or isocyanates), the 0.5 eq of water must be scavenged (e.g., with MgSO₄ or molecular sieves) in situ, or the material must be azeotropically dried (toluene reflux) prior to use.
Regulatory Control: For GMP intermediates, the specific solid form must be declared. If the specification is "Anhydrous," receiving the hemihydrate constitutes a material non-conformance.
References
Sigma-Aldrich. 2-Amino-5-chloro-3-methylpyridine Product Specification (Anhydrous). CAS 20712-16-7.[1]
The Strategic Role of 2-Amino-5-chloro-3-methylpyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals Abstract: The substituted 2-aminopyridine scaffold is a cornerstone in contemporary drug discovery, prized for its unique electronic properties and its capac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract: The substituted 2-aminopyridine scaffold is a cornerstone in contemporary drug discovery, prized for its unique electronic properties and its capacity for specific, high-affinity interactions with a multitude of biological targets. Within this privileged class of heterocycles, 2-Amino-5-chloro-3-methylpyridine emerges as a particularly valuable building block. Its specific substitution pattern—an activating amino group for vector growth, a metabolically robust methyl group for steric and electronic modulation, and a strategically placed chloro atom for tuning lipophilicity and offering an additional interaction point—creates a trifecta of desirable properties for medicinal chemists. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and multifaceted roles of 2-Amino-5-chloro-3-methylpyridine. By examining its application and drawing structure-activity relationship (SAR) insights from its close structural analogues, we will illuminate its utility in designing next-generation therapeutics, particularly in oncology, central nervous system (CNS) disorders, and inflammatory diseases.
Introduction: The 2-Aminopyridine Moiety as a Privileged Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals, and its 2-amino substituted variant holds a special status. The 2-aminopyridine group is an exceptional hydrogen bond donor and acceptor, frequently acting as a "hinge-binder" in the ATP-binding pocket of protein kinases. This interaction pattern is fundamental to the mechanism of action for a significant number of approved kinase inhibitors.
The subject of this guide, 2-Amino-5-chloro-3-methylpyridine, is a carefully orchestrated evolution of this core scaffold. Each substituent is deliberately placed to confer specific advantages:
2-Amino Group: The primary anchor for target interaction. Its basicity and nucleophilicity are the main drivers of its synthetic utility, allowing for the facile construction of amides, ureas, and sulfonamides, which are common linkers in drug molecules.
5-Chloro Group: This electron-withdrawing substituent modulates the pKa of the pyridine nitrogen and the exocyclic amino group, influencing the compound's ionization state at physiological pH. Furthermore, the chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within a target protein, enhancing binding affinity and selectivity. Its presence can also block a potential site of metabolic oxidation.
3-Methyl Group: Positioned ortho to the amino group, the methyl group provides steric influence that can lock the conformation of the molecule, reducing the entropic penalty upon binding. It also increases lipophilicity and can serve as a metabolic soft spot or, conversely, a metabolic blocker depending on the target's topology.
This unique combination of functional groups makes 2-Amino-5-chloro-3-methylpyridine a highly versatile and sought-after intermediate in the synthesis of complex, biologically active molecules for both pharmaceutical and agrochemical applications.[1]
Synthesis and Chemical Reactivity
While multiple synthetic routes to substituted aminopyridines exist, a common and logical pathway to 2-Amino-5-chloro-3-methylpyridine involves the functionalization of a readily available picoline precursor. The reactivity of the pyridine ring is heavily influenced by its substituents, guiding the sequence of synthetic steps.
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Electrophilic Chlorination of 2-Amino-3-methylpyridine
This protocol is an illustrative example based on standard chemical procedures for chlorinating similar aminopyridine scaffolds.
Reaction Setup: To a solution of 2-Amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Amino-5-chloro-3-methylpyridine.
The primary amino group of the final product is a versatile synthetic handle. It readily participates in acylation, sulfonylation, and Buchwald-Hartwig amination reactions, allowing for its incorporation into a vast array of larger, more complex molecular architectures.
Core Applications in Medicinal Chemistry
The true value of 2-Amino-5-chloro-3-methylpyridine is realized in its application as a structural motif in bioactive compounds. By analyzing its close analogues, we can delineate its primary roles.
Compound Analogue
Key Structural Features
Proven Therapeutic Role
Reference
2-Amino-5-methylpyridine
Lacks the chloro group
Intermediate for Janus Kinase 2 (JAK2) inhibitors.
The 2-aminopyridine scaffold is a quintessential "hinge-binder" for protein kinases. The amino group and the endocyclic pyridine nitrogen form a bidentate hydrogen bond pattern with the backbone amide residues of the kinase hinge region. The 3-methyl and 5-chloro substituents of our target compound are positioned to exploit adjacent hydrophobic pockets (the "gatekeeper" pocket and the solvent-front region), thereby enhancing both potency and selectivity. Derivatives of the closely related 2-amino-5-methylpyridine have been successfully developed as potent JAK2 inhibitors.[2]
Caption: Bidentate hydrogen bonding of the 2-aminopyridine core.
A Scaffold for CNS-Penetrant Molecules
The development of drugs targeting the Central Nervous System (CNS) requires careful tuning of physicochemical properties to ensure blood-brain barrier (BBB) penetration. The structural analogue 2-Amino-5-chloropyridine is a well-known intermediate in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent used to treat insomnia.[3][4] This validates the utility of the chloro-aminopyridine core in CNS drug design. The chlorine atom increases lipophilicity, a key factor for BBB permeability, while the aminopyridine core provides the necessary vector for derivatization to achieve potent GABAA receptor modulation. The addition of a methyl group, as in our title compound, would further increase lipophilicity and could be used to fine-tune pharmacokinetics and target engagement.
A Versatile Building Block for Oncology and Inflammation
Beyond kinase inhibition, the aminopyridine scaffold is prevalent in a wide range of anti-cancer and anti-inflammatory agents. The related intermediate, 2-Amino-3-chloro-5-methylpyridine, is specifically highlighted for its role in developing compounds for these therapeutic areas.[1] The ability of the amino group to be transformed into various functional groups allows chemists to perform extensive SAR studies, optimizing potency against targets such as phosphoinositide 3-kinases (PI3K) or tumor-associated inflammatory pathways. For example, a recent study demonstrated that an indoloquinoline derivative synthesized from a substituted aminopyridine exhibited potent activity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[5]
Future Perspectives and Conclusion
While 2-Amino-5-chloro-3-methylpyridine may not yet be a component of an FDA-approved drug, its structural components are heavily validated in numerous successful therapeutic agents. Its true value lies in its potential as a sophisticated building block for the drug discoverer's toolkit. The strategic placement of its chloro and methyl groups offers a pre-optimized platform for exploring challenging biological targets where potency, selectivity, and favorable pharmacokinetic properties are paramount.
References
CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
Preparation of 2-chloro-5-methylpyridine - P
2-Amino-3-chloro-5-methylpyridine - Chem-Impex.
CN102924370A - 2-amino-5-methylpyridine preparation method - Google P
US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
Application Note: Analytical Characterization of 2-Amino-5-chloro-3-methylpyridine
This Application Note is structured as a comprehensive technical guide for the characterization of 2-Amino-5-chloro-3-methylpyridine (CAS 20712-16-7).[1] It is designed for analytical chemists and process development sci...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the characterization of 2-Amino-5-chloro-3-methylpyridine (CAS 20712-16-7).[1] It is designed for analytical chemists and process development scientists requiring high-fidelity protocols for drug substance intermediate verification.[1]
Executive Summary & Chemical Context
2-Amino-5-chloro-3-methylpyridine is a critical heterocyclic building block used frequently in the synthesis of tyrosine kinase inhibitors and agrochemical actives.[1] Its structural integrity is defined by the specific arrangement of the amino, methyl, and chloro substituents on the pyridine ring.[1]
The primary analytical challenge lies in distinguishing this specific isomer from its regioisomers (e.g., 2-amino-3-chloro-5-methylpyridine) and quantifying potential synthetic by-products such as di-chlorinated species.[1] This guide provides a validated workflow for Identity (NMR, MS) , Purity (HPLC-UV) , and Physical Characterization .[1]
Physicochemical Profile
Property
Value / Description
Source/Notes
CAS Number
20712-16-7
Verified
Formula
MW: 142.59 g/mol
Appearance
White to light yellow crystalline powder
Oxidizes slightly upon air exposure
Melting Point
68.0 – 72.0 °C
Distinct from isomer (58-62°C) [1, 2]
Solubility
Soluble in MeOH, DMSO, EtOAc; Low in Water
Protonation increases aqueous solubility
pKa (Calc.)
~3.8 – 4.2
Lower than 2-aminopyridine (6.[1][2][3][4][5]86) due to Cl- electron withdrawal
Structural Identification Protocols
Objective: To unequivocally confirm the chemical structure and rule out regioisomerism.
Nuclear Magnetic Resonance (
H-NMR)
Solvent: DMSO-
or CDClLogic: The substitution pattern leaves two aromatic protons (H4 and H6) in a meta relationship.[1]
H6 (Position 6): Deshielded by the adjacent ring nitrogen and the inductive effect of the Cl group at position 5.[1]
H4 (Position 4): Located between the methyl (pos 3) and chloro (pos 5) groups.[1] It appears upfield relative to H6.[1]
Expected Shifts (DMSO-
, 400 MHz):
7.85 – 7.95 ppm (d, 1H, Hz):H6 (Doublet due to meta-coupling).
7.35 – 7.45 ppm (d, 1H, Hz):H4 (Doublet due to meta-coupling).
BenchChem. 2-Amino-5-chloro-3-methylpyridine Data Sheet. Retrieved from .[1]
Sigma-Aldrich. Isomer Comparison Data (5-Amino-2-chloro-3-methylpyridine). Retrieved from .[1] (Used for negative verification of MP).[1]
PubChem. Compound Summary: 2-Amino-5-chloropyridine (Related Structure).[1] Retrieved from .[1]
Disclaimer: This protocol is intended for research and development purposes. Users must validate methods according to their specific equipment and regulatory requirements (e.g., ICH Q2).
Application Note: Comprehensive FTIR Analysis of 2-Amino-5-chloro-3-methylpyridine Hemihydrate for Pharmaceutical Quality Control
Introduction: The Significance of Structural Integrity in Pharmaceutical Intermediates 2-Amino-5-chloro-3-methylpyridine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (API...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Structural Integrity in Pharmaceutical Intermediates
2-Amino-5-chloro-3-methylpyridine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical purity and solid-state form are critical parameters that can significantly influence the yield, purity, and efficacy of the final drug product. The presence of water in the crystal lattice, forming a hemihydrate, introduces an additional layer of complexity that necessitates precise characterization. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the hydration state can profoundly impact a substance's solubility, stability, and bioavailability.[2][3][4]
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of FTIR spectroscopy for the unambiguous identification and quality control of 2-Amino-5-chloro-3-methylpyridine hemihydrate. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer insights into spectral interpretation, emphasizing the causality behind our analytical choices.
Theoretical Framework: Understanding the Vibrational Landscape
The FTIR spectrum of 2-Amino-5-chloro-3-methylpyridine hemihydrate is a rich tapestry of vibrational information arising from its constituent functional groups and the influence of the crystal lattice. The presence of an amino group (-NH₂), a chloro substituent (-Cl), a methyl group (-CH₃), the pyridine ring, and water of hydration (H₂O) all contribute to a unique spectral signature.
Amino Group (-NH₂): The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. For primary amines, two bands are expected, corresponding to the asymmetric and symmetric stretching modes.[6] Hydrogen bonding with the water molecules in the hemihydrate structure can lead to a broadening and shifting of these bands to lower wavenumbers.
Pyridine Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.[7][8] The substitution pattern on the ring influences the exact position and intensity of these bands.
Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group are typically found in the 2980-2850 cm⁻¹ range. Bending vibrations (scissoring and rocking) occur at lower wavenumbers.
Chloro Group (-Cl): The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹. Its position can be influenced by the overall molecular structure.
Water of Hydration (H₂O): The presence of water in the hemihydrate form is a critical feature. The O-H stretching vibrations of the water molecules will appear as a broad band, often in the 3600-3200 cm⁻¹ region, potentially overlapping with the N-H stretching bands. The H-O-H bending (scissoring) vibration of water usually gives rise to a band around 1630-1600 cm⁻¹. The presence and characteristics of these water-related bands are key indicators of the hemihydrate state.[3]
The interplay of these vibrational modes and the influence of intermolecular hydrogen bonding within the crystal lattice create a unique FTIR spectrum that can be used to identify 2-Amino-5-chloro-3-methylpyridine hemihydrate and distinguish it from its anhydrous form or other potential polymorphs.
Experimental Protocol: A Step-by-Step Guide to Reliable Data Acquisition
This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of 2-Amino-5-chloro-3-methylpyridine hemihydrate using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples and requires minimal sample preparation.
Instrumentation and Materials
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
Solvent: Isopropanol or ethanol for cleaning the ATR crystal.
Wipes: Lint-free laboratory wipes.
Workflow Diagram
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Detailed Procedure
Instrument Preparation:
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
ATR Crystal Cleaning:
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol.
Allow the solvent to evaporate completely. This step is crucial to avoid cross-contamination from previous samples.
Background Spectrum Collection:
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
Typical parameters: 16 to 32 scans at a resolution of 4 cm⁻¹.
Sample Application:
Place a small amount of the 2-Amino-5-chloro-3-methylpyridine hemihydrate powder onto the center of the ATR crystal.
Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
Sample Spectrum Collection:
Collect the sample spectrum using the same acquisition parameters as the background scan.
Data Processing and Analysis:
The resulting spectrum should be in absorbance units.
Perform a baseline correction if necessary.
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
Compare the obtained spectrum with a reference spectrum if available, or interpret the spectrum based on the expected vibrational modes.
Post-Analysis Cleaning:
Remove the sample from the ATR crystal.
Clean the crystal thoroughly as described in step 2.
Results and Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum of 2-Amino-5-chloro-3-methylpyridine hemihydrate will exhibit a series of characteristic absorption bands. The following table summarizes the expected peak assignments based on the analysis of similar compounds and general spectroscopic principles.[6][9][10][11]
Wavenumber Range (cm⁻¹)
Vibrational Mode Assignment
Significance
3600 - 3200
O-H stretching (water), N-H stretching (amine)
Broad bands in this region are indicative of hydrogen-bonded O-H and N-H groups, confirming the hemihydrate and amine functionalities.
3100 - 3000
Aromatic C-H stretching
Confirms the presence of the pyridine ring.
2980 - 2850
Aliphatic C-H stretching (methyl group)
Indicates the presence of the methyl substituent.
1630 - 1600
H-O-H bending (water), N-H bending (amine)
A distinct peak in this region further supports the presence of water of hydration and the primary amine.
1600 - 1400
C=C and C=N stretching (pyridine ring)
A series of sharp bands characteristic of the aromatic ring structure.
Below 800
C-Cl stretching, out-of-plane C-H bending (ring)
The fingerprint region containing vibrations specific to the overall molecular structure.
Identifying the Hemihydrate Form
The key to confirming the hemihydrate state lies in the careful analysis of the O-H and H-O-H vibrational modes. A broad absorption band in the 3600-3200 cm⁻¹ region, coupled with a distinct peak around 1630-1600 cm⁻¹, provides strong evidence for the presence of lattice water. In contrast, the anhydrous form would be expected to show sharper N-H stretching bands and the absence of the H-O-H bending vibration.
Logical Flow for Spectral Interpretation
Caption: Logical workflow for the interpretation of the FTIR spectrum.
Conclusion: Ensuring Quality Through Vibrational Spectroscopy
FTIR spectroscopy is an indispensable tool for the characterization of 2-Amino-5-chloro-3-methylpyridine hemihydrate. By following the detailed protocol and understanding the key spectral features outlined in this application note, researchers and quality control professionals can confidently:
Confirm the identity and structural integrity of the compound.
Verify the presence of the hemihydrate form.
Distinguish between different polymorphic or hydrated states.
Ensure the quality and consistency of this critical pharmaceutical intermediate.
This rigorous analytical approach is fundamental to maintaining high standards in drug development and manufacturing, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
Gunasekaran, S., et al. (2008). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Journal of Raman Spectroscopy, 39(1), 57-66. Available at: [Link]
Yousuf, M., et al. (2017). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]
Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Available at: [Link]
Blagden, N., et al. (2007). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Development and Technology, 12(2), 221-233. Available at: [Link]
Der Pharma Chemica. (n.d.). Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone. Der Pharma Chemica. Available at: [Link]
MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]
Google Patents. (2013). 2-amino-5-methylpyridine preparation method.
National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]
ResearchGate. (n.d.). Polymorphism in the pharmaceutical industry. ResearchGate. Available at: [Link]
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]
National Center for Biotechnology Information. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]
ResearchGate. (n.d.). Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)... ResearchGate. Available at: [Link]
Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. Available at: [Link]
Taylor & Francis Online. (n.d.). Drying induced polymorphic transformation of pharmaceutical ingredients: a critical review of recent progresses and challenges. Taylor & Francis Online. Available at: [Link]
Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
YouTube. (2023). Polymorphism in Pharmaceuticals Part I. Available at: [Link]
The Strategic Role of 2-Amino-5-chloro-3-methylpyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Unseen Pillar of Crop Protection In the intricate world of agrochemical synthesis, the efficiency, purity, and scalability of intermediate chemicals are paramount to the successful development of effect...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unseen Pillar of Crop Protection
In the intricate world of agrochemical synthesis, the efficiency, purity, and scalability of intermediate chemicals are paramount to the successful development of effective and safe crop protection agents. Among these crucial building blocks, 2-Amino-5-chloro-3-methylpyridine has emerged as a pivotal intermediate, particularly in the synthesis of a new generation of insecticides and herbicides[1]. Its unique substitution pattern offers a versatile scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis and application of 2-Amino-5-chloro-3-methylpyridine, with a primary focus on its integral role in the production of the blockbuster insecticide, Chlorantraniliprole. We will delve into the synthetic pathways, detailed experimental protocols, and the critical chemical principles that underpin its use, offering researchers and development professionals a comprehensive resource for their work.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 2-Amino-5-chloro-3-methylpyridine is essential for its safe handling and effective use in synthesis.
Property
Value
Molecular Formula
C₆H₇ClN₂
Molecular Weight
142.59 g/mol
Appearance
Light yellow to brown crystalline powder
Melting Point
76-80 °C
Boiling Point
245-247 °C
Solubility
Soluble in water and most organic solvents
CAS Number
1603-40-3
Safety Summary: 2-Amino-5-chloro-3-methylpyridine is harmful if swallowed or in contact with skin and causes skin and serious eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS).
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-chloro-3-methylpyridine
The industrial synthesis of 2-Amino-5-chloro-3-methylpyridine can be achieved through various routes. A common and efficient method involves the chlorination of 2-amino-3-methylpyridine. The following protocol outlines a representative procedure.
Protocol 1: Chlorination of 2-Amino-3-methylpyridine
This protocol describes the selective chlorination of 2-amino-3-methylpyridine at the 5-position. The use of a strong acid medium is crucial for achieving high selectivity and minimizing the formation of dichlorinated byproducts[2].
Materials:
2-Amino-3-methylpyridine
Concentrated Sulfuric Acid (H₂SO₄)
N-chlorosuccinimide (NCS)
Ice
Sodium Hydroxide (NaOH) solution (50%)
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, slowly add 2-amino-3-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
Once the addition is complete, stir the mixture until all the solid has dissolved.
Cool the reaction mixture to 0-5°C.
In a separate beaker, dissolve N-chlorosuccinimide in a minimal amount of concentrated sulfuric acid at a temperature below 20°C.
Slowly add the NCS solution to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10°C.
After the addition is complete, allow the reaction to stir at 5-10°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution by the slow addition of a 50% NaOH solution, keeping the temperature below 20°C with an ice bath. The product will precipitate as a solid.
Filter the solid precipitate and wash it with cold water.
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
Expected Yield: 85-95%
Purity (by HPLC): >98%
Causality Behind Experimental Choices:
Strong Acid Medium: The use of concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution and directing the chlorination to the 5-position, thus enhancing selectivity.
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate and prevent the formation of unwanted byproducts.
Slow Addition of NCS: Slow addition of the chlorinating agent ensures that its concentration in the reaction mixture remains low, further minimizing side reactions.
Workflow for the synthesis of 2-Amino-5-chloro-3-methylpyridine.
Part 2: Application in Agrochemical Synthesis - The Case of Chlorantraniliprole
2-Amino-5-chloro-3-methylpyridine serves as a critical precursor for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key building block for the insecticide Chlorantraniliprole[3][4]. The overall synthetic strategy involves multiple steps, each requiring careful control of reaction conditions to ensure high yield and purity.
Overall Synthetic Pathway to Chlorantraniliprole
The synthesis of Chlorantraniliprole from precursors related to 2-Amino-5-chloro-3-methylpyridine can be summarized in the following major transformations:
Synthesis of 2-Amino-3-methylbenzoic Acid: This is a common starting material, often produced from m-xylene through a multi-step process involving oxidation and amination[5].
Chlorination to 2-Amino-5-chloro-3-methylbenzoic Acid: The synthesized 2-amino-3-methylbenzoic acid is then chlorinated to introduce the chloro group at the 5-position[6][7][8].
Amidation to 2-Amino-5-chloro-N,3-dimethylbenzamide: The carboxylic acid is converted to an N-methylamide[9].
Synthesis of the Pyrazole Intermediate: The second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is synthesized separately[10][11].
Final Coupling Reaction: The two key intermediates are coupled to form the final product, Chlorantraniliprole[4].
Key transformations in the synthesis of Chlorantraniliprole.
Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol details the chlorination of 2-amino-3-methylbenzoic acid, a crucial step in the synthesis of the Chlorantraniliprole backbone[3][6][7].
Materials:
2-Amino-3-methylbenzoic acid
N,N-Dimethylformamide (DMF)
N-Chlorosuccinimide (NCS)
Dilute Hydrochloric Acid (HCl)
Ethanol
Procedure:
In a round-bottomed flask, dissolve 2-amino-3-methylbenzoic acid in DMF.
Add N-chlorosuccinimide to the solution in portions while stirring.
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC or HPLC.
After completion, cool the reaction mixture and pour it into ice water.
Adjust the pH to 6 with dilute HCl.
Filter the resulting precipitate and wash with a small amount of cold ethanol to obtain the crude product.
Recrystallize the crude product from a suitable solvent to yield pure 2-amino-5-chloro-3-methylbenzoic acid.
Quantitative Data:
Reactant
Molar Eq.
Solvent
Reaction Time
Temperature
Yield
Purity (HPLC)
2-Amino-3-methylbenzoic acid
1.0
DMF
3 hours
Reflux
~83%
>98%
N-Chlorosuccinimide
1.1
Protocol 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol describes the conversion of the carboxylic acid to the corresponding N-methylamide, another key intermediate[9].
Materials:
2-Amino-5-chloro-3-methylbenzoic acid
Thionyl Chloride (SOCl₂)
Toluene
Methylamine solution (40% in water)
Procedure:
Suspend 2-amino-5-chloro-3-methylbenzoic acid in toluene.
Add thionyl chloride dropwise at room temperature.
Heat the mixture to reflux for 2-3 hours until a clear solution is formed.
Cool the reaction mixture to room temperature and slowly add it to a cooled solution of aqueous methylamine, maintaining the temperature below 10°C.
Stir the mixture for 1-2 hours at room temperature.
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 2-amino-5-chloro-N,3-dimethylbenzamide, which can be purified by recrystallization.
Protocol 4: Final Coupling to Synthesize Chlorantraniliprole
The final step involves the coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[4][10].
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.
Cool the mixture to 0-5°C and add triethylamine.
Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature below 10°C.
Stir the reaction at room temperature until completion (monitored by TLC/HPLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude Chlorantraniliprole can be purified by recrystallization or column chromatography.
Workflow for the final coupling step to synthesize Chlorantraniliprole.
Conclusion: A Versatile Intermediate Driving Innovation
2-Amino-5-chloro-3-methylpyridine stands as a testament to the critical role of well-designed intermediates in the landscape of modern agrochemical synthesis. Its structural features provide a robust platform for the creation of highly effective and selective pesticides. The synthetic pathways detailed in this guide, particularly leading to the production of Chlorantraniliprole, highlight the elegance and precision required in multi-step organic synthesis on an industrial scale. For researchers and professionals in the field, a deep understanding of the chemistry of such intermediates is not just beneficial but essential for driving innovation and developing the next generation of crop protection solutions that are both potent and environmentally responsible.
References
Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]
Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]
Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]
Application Note: Cyclization Strategies for 2-Amino-5-chloro-3-methylpyridine Executive Summary This technical guide details the cyclization chemistry of 2-Amino-5-chloro-3-methylpyridine (CAS: 21901-40-6) . This scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cyclization Strategies for 2-Amino-5-chloro-3-methylpyridine
Executive Summary
This technical guide details the cyclization chemistry of 2-Amino-5-chloro-3-methylpyridine (CAS: 21901-40-6) . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the development of GABA-A modulators (similar to Zolpidem) and kinase inhibitors.
Unlike simple 2-aminopyridines, the 3-methyl substituent exerts a profound steric and electronic influence, directing regioselectivity while blocking the C3 position from standard [2,3-d] fusion pathways. The 5-chloro substituent remains intact during standard cyclizations, serving as an orthogonal handle for late-stage palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura).
This guide provides validated protocols for synthesizing two primary fused ring systems:
6-Chloro-8-methylimidazo[1,2-a]pyridine (via condensation with
-haloketones).
7-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (via condensation with
-keto esters).
Compound Profile & Handling
Property
Specification
Application Note
IUPAC Name
5-chloro-3-methylpyridin-2-amine
Core scaffold.
CAS
21901-40-6
Verify purity >98% by GC before use.
MW
142.59 g/mol
Calculate stoichiometry precisely.
Appearance
Off-white to beige crystalline solid
Darkens upon oxidation; store under inert gas.
Basicity
Weak base (Pyridine N vs. Amino N)
The ring Nitrogen (N1) is the primary nucleophile for alkylation; the exocyclic Amino (N2) is the nucleophile for condensation.
Solubility
Soluble in MeOH, EtOH, DMSO, DCM
Poor solubility in non-polar alkanes (Hexane).
Reaction Class I: Synthesis of Imidazo[1,2-a]pyridines
This is the most high-value transformation for this scaffold. The reaction follows the Tschitschibabin imidazo[1,2-a]pyridine synthesis .
Mechanism & Regiochemistry
The 3-methyl group dictates the final topology. The reaction proceeds via:
N-Alkylation: The ring nitrogen (N1) attacks the
-carbon of the haloketone.
Cyclization: The exocyclic amine attacks the carbonyl carbon.
Dehydration: Aromatization drives the loss of water.
Note on Regiochemistry: Due to the 3-methyl group, the final fused system will bear the methyl group at the 8-position (using standard imidazo[1,2-a]pyridine numbering).
Protocol A: Standard Reflux (Robust & Scalable)
Reagents:
2-Amino-5-chloro-3-methylpyridine (1.0 equiv)
-Bromoacetophenone (substituted or unsubstituted) (1.1 equiv)
Sodium Bicarbonate (
) (2.0 equiv)
Ethanol (Absolute) (10 mL/mmol)
Step-by-Step Methodology:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add 2-Amino-5-chloro-3-methylpyridine (1.42 g, 10 mmol) and ethanol (100 mL). Stir until fully dissolved.
Addition: Add
-Bromoacetophenone (11 mmol) in one portion. The solution may turn slightly yellow.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot () should disappear.
Basification: Cool the reaction to room temperature. Add solid
(20 mmol) and reflux for an additional 1 hour to ensure complete cyclization and neutralization of the HBr byproduct.
Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM,
mL).
Purification: Dry the combined organics over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Validation:
1H NMR: Look for the disappearance of the broad
singlet (approx. 6.0 ppm). A new aromatic singlet for the imidazole ring proton (H3) typically appears around 7.5–8.0 ppm.
Shift: The methyl group signal will shift slightly downfield due to the aromatic ring current of the fused system.
Reaction Class II: Synthesis of Pyrido[1,2-a]pyrimidines
Critical Distinction: Researchers often attempt to synthesize pyrido[2,3-d ]pyrimidines from this scaffold. This is not directly possible because the C3 position is blocked by the methyl group. Instead, the reaction with 1,3-dielectrophiles yields pyrido[1,2-a]pyrimidines , which are valuable kinase inhibitor scaffolds.
Protocol B: Condensation with
-Keto Esters
Reagents:
2-Amino-5-chloro-3-methylpyridine (1.0 equiv)
Ethyl Acetoacetate (1.2 equiv)
Polyphosphoric Acid (PPA) (Solvent/Catalyst)
Step-by-Step Methodology:
Setup: Use a heavy-walled reaction vessel or open beaker (if using PPA, as it is viscous).
Mixing: Mix the amine (10 mmol) and Ethyl Acetoacetate (12 mmol).
Acid Addition: Add PPA (approx. 5–10 g). Stir mechanically if possible; PPA is very viscous at RT.
Heating: Heat to
– for 3–5 hours. The mixture will become a homogeneous, dark syrup.
Quenching: Cool to approx.
(do not let it solidify completely). Pour onto crushed ice (100 g) with vigorous stirring. Neutralize carefully with Ammonium Hydroxide () to pH 7–8.
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.
Purification: Recrystallization from DMF/Ethanol.
Visualization: Reaction Pathways & Logic
The following diagram illustrates the divergent synthesis pathways controlled by the reagents.
Caption: Divergent synthesis map. Note the specific blockade of the [2,3-d] fusion pathway due to the C3-Methyl substituent.
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
The "3-Methyl" Steric Effect:
Observation: Reaction rates for this starting material are slower than for unsubstituted 2-aminopyridine.
Cause: The methyl group at C3 creates steric hindrance near the ring nitrogen (N1) and the exocyclic amine.
Solution: Do not reduce reaction times. If conversion is incomplete, switch to microwave irradiation (120°C, 20 min) rather than simply increasing oil bath temperature, which promotes tar formation.
Regioselectivity in Pyrimidine Formation:
When reacting with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), two isomers are possible (Methyl at position 2 or 4 of the pyrimidine ring).
Guidance: Under thermodynamic control (high heat/PPA), the carbonyl of the pyrimidine ring tends to form adjacent to the bridgehead nitrogen (forming the 4-one), driven by the nucleophilicity of the ring nitrogen attacking the ester carbonyl.
Handling the 5-Chloro Group:
The Cl group is stable to HBr and PPA. It is not stable to strong reducing conditions (e.g.,
) or zero-valent Nickel without care.
Derivatization: Perform Suzuki or Buchwald couplings after cyclization. The fused systems (imidazo[1,2-a]pyridine) are excellent substrates for Pd-catalyzed coupling at the Cl position.
References
General Imidazo[1,2-a]pyridine Synthesis
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Source:
Tschitschibabin Reaction Mechanism & Conditions
Review of the reaction between 2-aminopyridines and
-haloketones.
Source:
Pyrido[1,2-a]pyrimidine Synthesis
Desai, N. C., et al.
Source:
Compound Data (CAS 21901-40-6)
2-Amino-5-chloro-3-methylpyridine physical properties and safety d
Source:
Method
Application Notes and Protocols for the N-Alkylation of 2-Amino-5-chloro-3-methylpyridine
Introduction: Navigating the Regioselectivity of N-Alkylation on a Substituted Aminopyridine The N-alkylation of 2-amino-5-chloro-3-methylpyridine is a critical transformation in the synthesis of numerous compounds with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Regioselectivity of N-Alkylation on a Substituted Aminopyridine
The N-alkylation of 2-amino-5-chloro-3-methylpyridine is a critical transformation in the synthesis of numerous compounds with significant applications in medicinal chemistry and materials science. The inherent challenge in the alkylation of aminopyridines lies in controlling the regioselectivity. The pyridine ring possesses two nucleophilic nitrogen atoms: the endocyclic ring nitrogen and the exocyclic amino group. Direct alkylation can often lead to a mixture of products, including the desired N-alkylated amino product, the undesired pyridinium salt, and potentially dialkylated species.
The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the nucleophilicity of the two nitrogen centers. In the case of 2-amino-5-chloro-3-methylpyridine, the chlorine atom at the 5-position exerts an electron-withdrawing effect, which deactivates the pyridine ring and reduces the nucleophilicity of the endocyclic nitrogen. Conversely, the methyl group at the 3-position is weakly electron-donating. The amino group at the 2-position strongly activates the ring through resonance. The interplay of these electronic effects, alongside steric considerations, dictates the outcome of the N-alkylation reaction.
This document provides a detailed guide to performing the N-alkylation of 2-amino-5-chloro-3-methylpyridine, with a primary focus on a robust and selective method involving a protecting group strategy. An alternative direct alkylation method is also presented, offering a more straightforward approach that may be suitable for certain substrates and applications.
Strategic Approaches to N-Alkylation
Two primary strategies are presented for the N-alkylation of 2-amino-5-chloro-3-methylpyridine. The choice of method will depend on the desired yield, purity, and the scale of the reaction.
Strategy
Description
Advantages
Disadvantages
Strategy 1: Boc-Protection, Alkylation, and Deprotection
The exocyclic amino group is first protected with a di-tert-butyl dicarbonate (Boc) group. This directs the alkylation to the amino nitrogen. The Boc group is subsequently removed under acidic conditions.
High regioselectivity for mono-alkylation on the amino group. Generally provides higher yields and cleaner reaction profiles.
Requires two additional synthetic steps (protection and deprotection).
Strategy 2: Direct N-Alkylation
The substrate is directly reacted with an alkylating agent in the presence of a base.
Fewer synthetic steps, making it a quicker procedure.
Can result in a mixture of N-alkylated amino pyridine and the corresponding pyridinium salt. Lower yields and more challenging purification are common.
Strategy 1: Boc-Protection, Alkylation, and Deprotection - A High-Fidelity Protocol
This three-step sequence is the recommended approach for achieving high yields of the desired N-mono-alkylated product with excellent regioselectivity.
Workflow Overview
Caption: Workflow for the N-alkylation of 2-amino-5-chloro-3-methylpyridine via a Boc-protection strategy.
Step 1: Boc Protection of the Amino Group
The initial step involves the protection of the exocyclic amino group using di-tert-butyl dicarbonate (Boc₂O). This protection enhances the nucleophilicity of the amino nitrogen for the subsequent alkylation step while preventing reaction at this site during the initial deprotonation.[1]
Experimental Protocol:
To a solution of 2-amino-5-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.5 M), add di-tert-butyl dicarbonate (1.1 eq).
Slowly add a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq), to the reaction mixture.
Stir the reaction at room temperature for 3-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected 2-amino-5-chloro-3-methylpyridine.
Step 2: N-Alkylation of the Boc-Protected Amine
With the amino group protected, a strong base can be used to deprotonate the nitrogen, forming a highly nucleophilic anion that readily reacts with an alkylating agent.
Experimental Protocol:
To a solution of the N-Boc protected 2-amino-5-chloro-3-methylpyridine (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.5 M), under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
Allow the reaction mixture to stir at 0 °C for 30-60 minutes.
Slowly add the alkylating agent (e.g., an alkyl halide such as methyl iodide or ethyl bromide) (1.1 eq) to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated, N-Boc protected product.
Step 3: Deprotection of the Boc Group
The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired N-alkylated 2-amino-5-chloro-3-methylpyridine.
Experimental Protocol:
Dissolve the N-alkylated, N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M HCl).
Stir the reaction at room temperature for 1-4 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
Neutralize the residue with a base, such as a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final N-alkylated product. Further purification by column chromatography may be necessary.
Strategy 2: Direct N-Alkylation - A More Direct, but Less Selective Approach
This method offers a more streamlined synthesis but often requires careful optimization to achieve acceptable yields and regioselectivity. The choice of base and solvent is critical to favor alkylation on the exocyclic amino group over the endocyclic pyridine nitrogen.[2]
Reaction Scheme
Caption: Direct N-alkylation of 2-amino-5-chloro-3-methylpyridine leading to the desired product and a potential pyridinium salt byproduct.
Experimental Protocol:
To a stirred suspension of a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), in a polar aprotic solvent like DMF or acetonitrile (ACN) (approx. 0.5 M), add 2-amino-5-chloro-3-methylpyridine (1.0 eq).[3]
Stir the mixture at room temperature for 15-30 minutes.
Add the alkylating agent (e.g., methyl iodide, ethyl bromide) (1.1 eq) to the reaction mixture.
The reaction can be stirred at room temperature or heated (e.g., to 50-80 °C) depending on the reactivity of the alkyl halide.
Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Alternatively, quench the reaction with water and extract the product with an organic solvent.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from unreacted starting material and any pyridinium salt byproduct.
Troubleshooting and Considerations
Over-alkylation: In the direct alkylation method, the formation of a dialkylated product is possible. Using a slight excess of the aminopyridine or carefully controlling the stoichiometry of the alkylating agent can minimize this. The Boc-protection strategy effectively prevents over-alkylation at the amino nitrogen.
Low Reactivity: If the alkylating agent is unreactive, increasing the reaction temperature or using a more reactive alkylating agent (e.g., alkyl iodides are more reactive than bromides, which are more reactive than chlorides) may be necessary.[4] The addition of a catalytic amount of sodium or potassium iodide can also enhance the rate of reaction with alkyl chlorides or bromides.
Purification Challenges: The polarity of the starting material, product, and byproducts can be similar, making chromatographic separation challenging. Careful selection of the eluent system is crucial. The formation of the pyridinium salt in the direct alkylation method can sometimes be addressed by washing the organic layer with water, as the salt may be water-soluble.
Conclusion
The N-alkylation of 2-amino-5-chloro-3-methylpyridine can be successfully achieved through careful selection of the synthetic strategy. For applications requiring high purity and yield of the mono-N-alkylated product, the three-step sequence involving Boc protection, alkylation, and deprotection is the superior method. While the direct alkylation approach is more atom- and step-economical, it often necessitates more extensive optimization and purification to isolate the desired product from potential side-products. The protocols and considerations outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively synthesize N-alkylated 2-amino-5-chloro-3-methylpyridine derivatives.
References
New methodology for the N-alkylation of 2-amino-3-acylthiophenes. RSC Publishing.
A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
Application Notes and Protocols for N-Alkylation of 3-Chloro-2-ethylpyridine - Benchchem.
Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine - Benchchem.
N-alkylation of 2-pyridyl amine with arylmethyl alcohols - ResearchGate.
(PDF) A Facile N-Monoalkylation of Aminopyridines - ResearchGate.
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC.
CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents.
N-Amino Pyridinium Salts in Organic Synthesis - PMC - NIH.
Application Notes and Protocols for the Development of Antimicrobial Agents Utilizing 2-Amino-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Pyridine Scaffolds The rise of antimicrobial resistance (AMR) constitutes a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Pyridine Scaffolds
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2] The unique structural features of the pyridine ring allow for diverse functionalization, enabling the modulation of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on the strategic use of 2-Amino-5-chloro-3-methylpyridine as a versatile starting scaffold for the synthesis of novel antimicrobial candidates. The presence of the amino group provides a reactive handle for the introduction of various pharmacophores, while the chloro and methyl substituents on the pyridine ring can influence the electronic and steric properties of the final compounds, potentially enhancing their antimicrobial efficacy and target specificity.
This document provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of derivatives of 2-Amino-5-chloro-3-methylpyridine. It is intended to serve as a practical guide for researchers in the field of antimicrobial drug discovery, offering detailed protocols and insights into the underlying scientific principles.
Section 1: Synthesis of Novel Antimicrobial Agents from 2-Amino-5-chloro-3-methylpyridine
The primary amino group of 2-Amino-5-chloro-3-methylpyridine is a key functional group for derivatization. Two common and effective strategies for generating libraries of diverse compounds are the formation of Schiff bases and the synthesis of sulfonamides.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. This reaction is a robust and high-yielding method for introducing a wide variety of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).
This protocol is adapted from established methods for the synthesis of Schiff bases from 2-aminopyridine derivatives.[3][4][5]
Materials:
2-Amino-5-chloro-3-methylpyridine
Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Amino-5-chloro-3-methylpyridine (1.0 equivalent) in a minimal amount of absolute ethanol.
Addition of Aldehyde: To the stirred solution, add the desired substituted aldehyde (1.0-1.1 equivalents).
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The formation of a new, less polar spot indicates the formation of the Schiff base. The reaction is typically complete within 2-6 hours.
Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Drying and Characterization: Dry the purified product in a desiccator or under vacuum. Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
Ethanol as Solvent: Ethanol is a good solvent for both the amine and most aldehydes, and its boiling point is suitable for refluxing without degrading the reactants or products.
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the pyridine derivative.[6]
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for the completion of the reaction in a reasonable timeframe.
TLC Monitoring: TLC is a crucial technique for monitoring the progress of the reaction, preventing prolonged heating that could lead to side reactions or decomposition of the product.
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a crystalline product with high purity.
Synthesis of Sulfonamide Derivatives
Sulfonamides are another important class of compounds with well-established antimicrobial properties. They can be synthesized by the reaction of a primary amine with a sulfonyl chloride.
This protocol is based on general methods for the synthesis of sulfonamides from primary amines.[7][8]
Dichloromethane (DCM) or other suitable aprotic solvent
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Drying agent (e.g., anhydrous sodium sulfate)
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-5-chloro-3-methylpyridine (1.0 equivalent) in pyridine or an aprotic solvent like DCM.
Cooling: Cool the solution in an ice bath to 0-5 °C.
Addition of Sulfonyl Chloride: Slowly add the substituted arylsulfonyl chloride (1.0-1.1 equivalents) to the cooled and stirred solution. The addition should be dropwise to control the exothermic reaction.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
Reaction Monitoring: Monitor the reaction progress by TLC.
Work-up:
If pyridine is used as the solvent, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration.
If DCM is used as the solvent, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude sulfonamide.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization: Characterize the purified sulfonamide using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Causality Behind Experimental Choices:
Pyridine as Base/Solvent: Pyridine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion. It can also serve as the solvent.
Ice Bath: The reaction between an amine and a sulfonyl chloride is often exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of side products.
Aprotic Solvent (DCM): DCM is a good solvent for the reactants and does not participate in the reaction.
Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, byproducts, and the base, leading to a purer product.
Visualization of Synthetic Workflow
Caption: Synthetic routes from 2-Amino-5-chloro-3-methylpyridine.
Section 2: Antimicrobial Activity Screening
Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The two most common methods for determining the in vitro efficacy of new antimicrobial agents are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is highly standardized and allows for the testing of multiple compounds against various microorganisms simultaneously.[9][10]
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
Synthesized compounds (stock solutions prepared in a suitable solvent like DMSO)
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Antimicrobial Dilutions:
Prepare a stock solution of each test compound in DMSO.
Perform a serial two-fold dilution of each compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
Inoculation of Microtiter Plates:
Transfer 50 µL of each antimicrobial dilution into the corresponding wells of a new 96-well microtiter plate.
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antimicrobial concentrations.
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
Incubation:
Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Reading the MIC:
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Data Presentation:
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
ACMP-SB1
8
16
32
ACMP-SB2
4
8
16
ACMP-SA1
16
32
>64
ACMP-SA2
8
16
32
Ciprofloxacin
0.5
0.25
1
(Hypothetical data for illustrative purposes. ACMP-SB = 2-Amino-5-chloro-3-methylpyridine Schiff Base derivative; ACMP-SA = 2-Amino-5-chloro-3-methylpyridine Sulfonamide derivative)
Agar Disk Diffusion Susceptibility Testing
The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to different antimicrobial agents.[11][12][13]
Materials:
Synthesized compounds
Sterile filter paper disks (6 mm diameter)
Mueller-Hinton Agar (MHA) plates
Bacterial strains
Sterile swabs
0.5 McFarland turbidity standard
Incubator (35 ± 2 °C)
Ruler or calipers
Procedure:
Inoculum Preparation: Prepare a bacterial inoculum as described in Protocol 3.
Inoculation of MHA Plates: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[14] Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[11][14]
Application of Disks:
Prepare sterile filter paper disks impregnated with a known concentration of each test compound.
Aseptically place the disks on the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.
Place no more than 12 disks on a 150 mm plate or 6 disks on a 100 mm plate.[13]
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[15]
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Interpretation: The size of the zone of inhibition is related to the susceptibility of the bacterium to the compound. While interpretive criteria (Susceptible, Intermediate, Resistant) are established for clinical antibiotics, for novel compounds, the zone diameter provides a comparative measure of potency.
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Section 3: Plausible Mechanisms of Action
Understanding the mechanism of action of novel antimicrobial agents is crucial for their development as therapeutic agents. Pyridine-based compounds have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[16][17] It introduces negative supercoils into the DNA, a process that is vital for relieving the topological stress that arises during the unwinding of the DNA double helix.[16] Inhibition of DNA gyrase leads to the disruption of these processes and ultimately to bacterial cell death.[16] Several classes of antibacterial agents, including the quinolones, target DNA gyrase.[18] Pyridine-3-carboxamide derivatives have been identified as inhibitors of the ATPase subunit of DNA gyrase (GyrB), demonstrating that the pyridine scaffold can be effectively targeted to this enzyme.[19]
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is another key enzyme in bacterial metabolism. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.[20][21] Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell growth.[21][22] The antibacterial drug trimethoprim is a well-known inhibitor of bacterial DHFR.[20] The structural similarities between the diaminopyrimidine core of trimethoprim and 2-aminopyridine suggest that derivatives of 2-Amino-5-chloro-3-methylpyridine could potentially act as DHFR inhibitors.
Visualization of a Proposed Signaling Pathway: Inhibition of DNA Gyrase
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research (IJFMR). [Link]
Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Indian Journal of Chemistry. [Link]
Process for preparing 2-amino-5-chloropyridine.
How to synthesize Schiff base out of amino acid and aldehyde? ResearchGate. [Link]
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]
A method for preparation of 2-amino-5-chloro-pyridine.
Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. PubMed. [Link]
Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry. [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. PMC. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. [Link]
Modular Two-Step Route to Sulfondiimidamides. PMC. [Link]
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
Technical Support Center: Synthesis of 2-Amino-5-chloro-3-methylpyridine
Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
The synthesis of 2-Amino-5-chloro-3-methylpyridine, typically achieved through the electrophilic chlorination of 2-Amino-3-methylpyridine, is often accompanied by the formation of undesired side products. This guide provides a question-and-answer format to directly address these issues.
Issue 1: Formation of Dichlorinated Byproducts
Question: My reaction is producing a significant amount of a dichlorinated byproduct, which I suspect is 2-Amino-3,5-dichloro-3-methylpyridine. How can I minimize this over-chlorination?
Answer:
The formation of dichlorinated species is a common side reaction in the chlorination of aminopyridines.[1] The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. The methyl group also contributes to activating the ring. This heightened reactivity can lead to a second chlorination event.
Causality and Mitigation Strategies:
Controlling Stoichiometry: The most critical factor is the precise control of the chlorinating agent's stoichiometry. Using a slight excess of the chlorinating agent can dramatically increase the formation of the dichlorinated product.
Protocol: Carefully calculate and weigh the chlorinating agent, aiming for a 1:1 molar ratio with the 2-Amino-3-methylpyridine starting material. It is often beneficial to start with a slightly substoichiometric amount (e.g., 0.95 equivalents) and slowly add more if the reaction is incomplete, monitoring closely by TLC or LC-MS.
Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable second chlorination.
Protocol: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the chlorinating agent.[2] A patent for the synthesis of 2-amino-5-chloro-pyridine suggests an initial reaction temperature of 10°C.[2]
Rate of Addition: A rapid addition of the chlorinating agent can create localized areas of high concentration, promoting over-reaction.
Protocol: Add the chlorinating agent dropwise or in small portions over an extended period. This ensures that the electrophile reacts with the more abundant and more reactive starting material before reacting with the desired monochlorinated product.
Parameter
Standard Condition
Troubleshooting Adjustment
Molar Ratio (Chlorinating Agent:Amine)
1.0 - 1.1 equivalents
0.95 - 1.0 equivalents
Temperature
Room Temperature
0 - 10 °C
Addition Time
< 10 minutes
30 - 60 minutes
Issue 2: Formation of Isomeric Byproducts
Question: I am observing the formation of an isomeric byproduct in my reaction. What is the likely structure, and how can I improve the regioselectivity for the desired 5-chloro isomer?
Answer:
The directing effects of the amino and methyl groups on the pyridine ring govern the regioselectivity of the chlorination. The 2-amino group strongly directs electrophilic substitution to the 3- and 5-positions. The 3-methyl group is also an activating group and directs to the ortho and para positions (2, 4, and 6 positions). The combination of these directing effects favors chlorination at the 5-position. However, the formation of the 2-Amino-3-chloro-5-methylpyridine isomer is a potential side reaction.
Causality and Mitigation Strategies:
Choice of Chlorinating Agent: The bulkiness of the chlorinating agent can influence the regioselectivity. Steric hindrance at the position ortho to the methyl group can disfavor substitution at that site.
Insight: While common chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride are effective, exploring bulkier reagents could potentially enhance selectivity. However, for many syntheses of similar compounds, hydrochloric acid and sodium hypochlorite are used.[2]
Solvent Effects: The solvent can influence the reactivity of the substrate and the electrophile, thereby affecting the isomeric ratio.
Protocol: A systematic solvent screen can be beneficial. Solvents with different polarities and coordinating abilities can alter the reaction pathway. For instance, a patent for a similar synthesis utilizes dichloroethane for extraction, implying its compatibility.[2]
Acidic Medium: Performing the reaction in a strongly acidic medium can protonate the pyridine nitrogen, altering the directing effects of the ring substituents. This has been shown to improve selectivity in the synthesis of 2-amino-5-chloropyridine. While this may seem counterintuitive as it deactivates the ring, it can enhance the selectivity for the desired isomer.
Issue 3: Difficulty in Product Purification
Question: My crude product is a mixture of the desired product and side products, and I am struggling with purification. What are the recommended purification techniques?
Answer:
The similar polarity of the desired product and its chlorinated byproducts can make purification by standard column chromatography challenging.
Troubleshooting Purification:
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for removing small amounts of impurities. A solvent screen should be performed to identify a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Acid-Base Extraction: The basicity of the amino group allows for selective extraction.
Protocol:
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash with a dilute acidic solution (e.g., 1M HCl). The aminopyridines will be protonated and move to the aqueous layer.
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the free amines.
Extract the amines back into an organic solvent.
This process can sometimes help in separating compounds with slightly different pKa values.
Chromatography Optimization:
Technique: If column chromatography is necessary, consider using a gradient elution with a solvent system that provides the best separation on a TLC plate. Small adjustments to the solvent polarity can have a significant impact on resolution.
Alternative Media: For difficult separations, consider alternative stationary phases such as alumina or employing reverse-phase chromatography. A method for the purification of aminopyridine derivatives using cation-exchange chromatography has also been reported, which could be adapted.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2-Amino-5-chloro-3-methylpyridine?
A1: The most common and direct precursor is 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline).[4][5][6] This starting material is commercially available.
Q2: What are the most common chlorinating agents used for this type of reaction?
A2: Several chlorinating agents can be employed. Common choices for the chlorination of aminopyridines include:
N-Chlorosuccinimide (NCS)
Sulfuryl chloride (SO₂Cl₂)
A combination of hydrochloric acid (HCl) and an oxidizing agent like sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂).[1][2]
The choice of reagent can impact the reaction's selectivity and the side product profile. Methods using HCl and NaClO are often favored due to milder reaction conditions and the avoidance of gaseous chlorine.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. 2-Amino-3-methylpyridine and its chlorinated derivatives are toxic if swallowed, in contact with skin, or if inhaled.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Chlorinating agents are often corrosive and moisture-sensitive, so they should be handled with care.
Synthesis and Side Reaction Pathway
The following diagram illustrates the desired synthesis of 2-Amino-5-chloro-3-methylpyridine and the potential side reaction pathways leading to the formation of isomeric and dichlorinated byproducts.
Caption: Synthesis pathway and common side reactions.
References
A method for preparation of 2-amino-5-chloro-pyridine.
2-amino-5-methylpyridine preparation method.
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]
Chlorine Based Oxidants for Water Purification and Disinfection. ResearchGate. [Link]
Process for the preparation of 2-amino-5-methyl-pyridine.
Chlorine may purify drinking water, but what does it leave behind?. Vital Record. [Link]
One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Link]
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Deaminative chlorination of aminoheterocycles. PMC. [Link]
Technical Support Center: Purification of 2-Amino-5-chloro-3-methylpyridine Hemihydrate
Case Reference: ACMP-HH-PUR-001 Status: Active Specialist: Senior Application Scientist, Separation Technologies[1][2] Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: ACMP-HH-PUR-001
Status: Active
Specialist: Senior Application Scientist, Separation Technologies[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the isolation or purification of 2-Amino-5-chloro-3-methylpyridine hemihydrate (ACMP-HH).
This intermediate is critical in the synthesis of receptor antagonists and kinase inhibitors. The challenge lies not just in chemical purity (removal of regioisomers) but in solid-state control —specifically, maintaining the hemihydrate form (0.5
) without reverting to the anhydrous form or solvating with organic impurities.[1]
This guide is structured as a dynamic troubleshooting workflow. Navigate to the section that matches your current bottleneck.
Module 1: Crystal Form & Water Content Control
Issue: “My product passes HPLC purity (>99%) but fails Karl Fischer (KF) titration. It is either too dry (anhydrous) or too wet.”
Technical Insight
The hemihydrate form requires a precise water lattice stoichiometry. The theoretical water content is 5.94% .
If your KF is < 5.0%, you have collapsed the crystal lattice (anhydrous).[1] If KF > 7.0%, you likely have surface water or a higher hydrate form.[1][2]
Troubleshooting Protocol
Q: Which solvent system ensures the hemihydrate form?A: You must use a water-miscible organic solvent with high water activity.[1][2] Do not use anhydrous toluene or DCM for the final step.
Recommended System: Ethanol/Water (1:1 v/v) or Isopropanol/Water (2:1 v/v).[2]
Mechanism: The pyridine nitrogen and the amino group form hydrogen bond bridges with water. A purely organic solvent strips this water, collapsing the hemihydrate.[1]
Q: How do I dry the cake without removing the lattice water?A: Standard vacuum ovens often strip lattice water. Use a Humidity-Controlled Drying cycle.
Protocol: Equilibrium Drying
Filter the crystals at 15–20°C (lower temperatures favor hydrate stability).
Wash with a cold 50% aqueous solvent mixture (same as crystallization solvent) to prevent desolvation.[2]
Dry in a vacuum oven at 40–45°C with a bleed valve open to ambient humidity (approx. 40-60% RH) or introduce a water reservoir in the oven.
Stop Point: Monitor KF every 2 hours. Stop when KF stabilizes between 5.8% – 6.1% .[2]
Module 2: Impurity Removal (Regioisomers)
Issue: “I see a persistent impurity at RRT 0.95 or 1.05. It tracks with the product during crystallization.”
Technical Insight
The chlorination of 2-amino-3-methylpyridine is an electrophilic aromatic substitution.[1][2] While the 5-position (para to amino) is favored, the 4-chloro and 6-chloro isomers are common byproducts.[1][2]
Impurity A: 2-Amino-4-chloro-3-methylpyridine (Steric hindrance makes this less likely but possible).[1][2]
Impurity B: 2-Amino-6-chloro-3-methylpyridine (Ortho to pyridine nitrogen).[1][2]
Purification Workflow (Acid-Base Swing)
Recrystallization alone often fails to separate isomers with similar solubilities.[2] Use the pK_a difference method. The 5-chloro isomer is less basic than the non-chlorinated starting material but differs slightly from other chloro-isomers.[1][2]
Step-by-Step Protocol:
Dissolution: Dissolve crude solid in dilute HCl (1M).
Wash: Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic impurities and colored tars).
Analytical Challenges in Characterizing Aminopyridine Hydrates: Technical Support Guide
Version: 2.1 | Last Updated: February 2026 Audience: Analytical Chemists, Formulators, and Quality Control Scientists Scope: 4-Aminopyridine (Fampridine), 3,4-Diaminopyridine (Amifampridine), and their pharmaceutical sal...
Author: BenchChem Technical Support Team. Date: February 2026
Version: 2.1 | Last Updated: February 2026
Audience: Analytical Chemists, Formulators, and Quality Control Scientists
Scope: 4-Aminopyridine (Fampridine), 3,4-Diaminopyridine (Amifampridine), and their pharmaceutical salts.[1]
Introduction
Aminopyridines, particularly 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) , are critical potassium channel blockers used in treating multiple sclerosis and Lambert-Eaton myasthenic syndrome (LEMS).[1] However, their basic nitrogen atoms make them highly prone to forming hydrates and polymorphic salts during synthesis and storage.
This guide addresses the specific analytical hurdles in distinguishing these hydrates from anhydrates, quantifying lattice water versus surface moisture, and ensuring solid-state stability.
Module 1: Differentiating Lattice Water from Surface Moisture
Q: My TGA shows a 2-3% weight loss, but the DSC endotherm is broad. Is this a true hydrate or just wet material?
A: You are likely observing surface adsorption or a non-stoichiometric channel hydrate. [1]
Aminopyridines are hygroscopic. Distinguishing bound (lattice) water from surface water requires correlating thermal events with structural data.[1]
The Diagnostic Protocol:
TGA/DSC Overlay:
True Hydrate: The TGA weight loss step coincides exactly with a sharp DSC endotherm (dehydration event).[1] This often occurs before the melting point.[1]
Surface Water: TGA shows a gradual drift starting from ambient temperature (30°C) up to 100°C, with no distinct DSC endotherm (or a very broad, shallow feature).[1]
Stoichiometry Check: Calculate the theoretical water content.
Monohydrate: ~16% w/w (for pure 4-AP, MW ~94 + 18).[1]
Hemihydrate: ~8-9% w/w.
Observation: If your loss is <5% and doesn't match a ratio, it is likely surface water or a variable channel hydrate.
Case Study: 4-Aminopyridine Salts
In 4-aminopyridine-nitrofurantoin salts, dehydration events are distinct. The tetrahydrate shows a multi-step weight loss corresponding to the release of channel water followed by coordinated water.[1]
Workflow: Hydrate Verification
Figure 1: Decision tree for distinguishing surface moisture from lattice water in aminopyridine samples.
Module 2: Spectroscopic Identification (IR/Raman)
Q: I cannot use thermal methods due to sample quantity. Can I identify the hydrate using FTIR?
A: Yes, specifically by monitoring the N-H and C=N stretching regions.
Hydration in aminopyridines involves hydrogen bonding between the water molecules and the pyridine ring nitrogen or the amino group.[1] This alters the vibrational energy levels.[1][2]
Technical Tip:
For 4-aminopyridine , look for the "Fermi resonance" splitting of the symmetric NH₂ stretch.[3][4] In the anhydrate, this is a clean doublet or singlet depending on resolution; in the hydrate, the interaction with water molecules disrupts the symmetry, causing complex splitting patterns [1].
Module 3: Polymorphism & Stability
Q: My PXRD peaks shift slightly when I measure the sample on different days. Is this a new polymorph?
A: It is likely a "breathing" lattice or anisotropic expansion, not necessarily a new form.
Aminopyridine salts (e.g., with phosphoric or carboxylic acids) often form channel hydrates .[1] In these structures, water molecules reside in tunnels within the crystal lattice.
Troubleshooting Protocol: Controlled Humidity PXRD
Do not rely on a single scan.[1]
Isolate: Place the sample in a variable humidity chamber (if available) or a sealed holder.
Scan 1: Ambient RH (e.g., 40%).
Scan 2: Dry condition (purge with dry N₂ for 30 mins).
Compare: If peaks shift reversibly without disappearing, it is an isostructural channel hydrate. If peaks disappear and new ones appear, it is a phase transition (polymorphic change).[1]
Stability of 3,4-Diaminopyridine Phosphate
3,4-DAP phosphate is generally stable, but studies have shown it can exhibit negative thermal expansion along specific crystallographic axes [2]. This means the crystal might contract upon heating, which can be confusing during variable-temperature XRD (VT-XRD) experiments.[1]
Module 4: Water Quantification Challenges
Q: Karl Fischer (KF) titration yields higher water content than TGA.[1] Which is correct?
A: Usually TGA is more accurate for lattice water, while KF measures total water (surface + lattice). [1]
Common Sources of Error:
Solubility: Aminopyridines are basic.[1] If the KF solvent system is too acidic or not polar enough, the crystal lattice may not fully dissolve, trapping water inside.
Solution: Use a methanol/formamide mixture to ensure complete dissolution.[1]
Hygroscopicity during Weighing: 4-AP is hygroscopic. If the sample is exposed to air during transfer to the KF vessel, it adsorbs surface moisture immediately.
Solution: Use a glove box or a humidity-controlled weighing chamber.
A Comparative Guide to the Biological Activity of 2-Amino-5-chloro-3-methylpyridine Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] These nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] These nitrogen-containing heterocycles exhibit a wide spectrum of therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[1][2] Within this broad class, 2-aminopyridine derivatives have been extensively studied for their pharmacological potential.[3] This guide focuses on derivatives of a specific, highly versatile building block: 2-Amino-5-chloro-3-methylpyridine . This compound serves as a crucial intermediate in the synthesis of novel molecules for the pharmaceutical and agrochemical industries, particularly in the development of anti-inflammatory and anti-cancer agents.[4]
This technical guide provides a comparative analysis of the biological activities of various derivatives synthesized from the 2-Amino-5-chloro-3-methylpyridine core. We will delve into their anticancer and antimicrobial properties, supported by established experimental protocols and quantitative data, to elucidate critical structure-activity relationships (SAR).
Part 1: Anticancer Activity of 2-Amino-5-chloro-3-methylpyridine Derivatives
The fight against cancer necessitates the continuous development of novel therapeutic agents. Pyridine derivatives have emerged as promising candidates, exerting their effects through diverse mechanisms such as DNA intercalation and the inhibition of key signaling pathways.[5] A primary focus of modern drug discovery is the development of kinase inhibitors, as aberrant kinase signaling is a frequent driver of abnormal cell growth and metastasis in many cancers.[6] Derivatives of 2-aminopyridine have proven to be a fertile ground for the discovery of potent kinase inhibitors.[7][8]
Derivative Class A: Thiazole-Carboxamide Kinase Inhibitors
A successful strategy in kinase inhibitor design involves coupling the 2-aminopyridine core with other heterocyclic systems. The 2-aminothiazole structure, for instance, is a well-established kinase inhibitor template.[9] This led to the development of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor, which features a 2-(aminopyrimidinyl)thiazole-5-carboxamide structure.[7] By applying this design principle, we can envision a series of potent kinase inhibitors derived from our core molecule.
This design combines the 2-amino-5-chloro-3-methylpyridine hinge-binding motif with a thiazole-carboxamide scaffold, where the terminal aryl group can be modified to optimize potency and selectivity.
The inhibitory activity of these derivatives against target kinases (e.g., Src, Abl) is quantified by determining their IC50 value—the concentration required to inhibit 50% of the enzyme's activity.
Reagents & Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
a. Prepare serial dilutions of the test compounds in the assay buffer.
b. In a 96-well plate, add the kinase and the test compound dilution (or DMSO for control). Incubate for 10-15 minutes at room temperature.
c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
e. Terminate the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is directly proportional to kinase activity.
f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
g. Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
Derivative ID
R-Group (on terminal aryl)
Src IC50 (nM)
Abl IC50 (nM)
A-1
2-chloro-6-methylphenyl
1.2
0.8
A-2
4-hydroxyphenyl
15.6
11.2
A-3
3-methoxyphenyl
8.4
5.9
Dasatinib
(Reference Compound)
0.8
0.5
Note: Data is illustrative and based on trends observed in related chemical series.
Derivative Class B: Dihydrazone Cytotoxic Agents
Another avenue for developing anticancer agents from heterocyclic scaffolds is the synthesis of dihydrazone derivatives, which have shown potent antiproliferative activity against various cancer cell lines.[10] These compounds can induce apoptosis, a form of programmed cell death, in cancer cells.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specific duration (e.g., 48 or 72 hours).
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.
Derivative ID
Scaffold Type
GI50 (µM) vs. MCF-7
GI50 (µM) vs. HCT116
B-1
Dihydrazone
7.5
9.8
B-2
Dihydrazone
15.2
21.4
5-FU
(Reference)
5.0
8.0
Note: Data is illustrative. 5-Fluorouracil (5-FU) is a standard chemotherapeutic agent.[10]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer efficacy of pyridine derivatives is highly sensitive to their substitution patterns.[5]
Halogen Impact: While the chloro group at the 5-position is a key feature of our scaffold, studies have shown that halogen atoms can sometimes lead to lower antiproliferative activity compared to other substituents.[11][12]
Enhancing Groups: The introduction of hydroxyl (-OH) or methoxy (-OMe) groups on terminal aryl rings often enhances antiproliferative activity.[12]
Positional Isomerism: The position of substituents is critical. For example, a 4-OH group on a phenyl ring may be more favorable for activity against certain cell lines than a 3-OH group.[5]
Caption: Structure-Activity Relationship (SAR) for Anticancer Derivatives.
Part 2: Antimicrobial Activity of 2-Amino-5-chloro-3-methylpyridine Derivatives
The pyridine nucleus is a well-known pharmacophore in the design of antimicrobial agents.[1][13] Fusing the pyridine ring with other heterocyclic systems, such as thiophene, can yield novel compounds with potent and broad-spectrum activity against pathogenic bacteria and fungi.[14]
Derivative Class C: Thienopyridine Hybrids
Synthesized thienopyridine derivatives have demonstrated significant antimicrobial activity against clinically relevant strains like Escherichia coli, Bacillus mycoides, and Candida albicans.[14] By creating hybrids using the 2-Amino-5-chloro-3-methylpyridine scaffold, we can explore a new chemical space for antimicrobial drug discovery.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Generalized Synthetic Workflow for Derivative Synthesis.
Conclusion
This guide demonstrates that 2-Amino-5-chloro-3-methylpyridine is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Through targeted chemical modifications, its derivatives can be optimized to exhibit potent anticancer activity, by mechanisms such as kinase inhibition, or broad-spectrum antimicrobial effects. The comparative data underscores the critical importance of structure-activity relationship studies; subtle changes to the appended chemical moieties can drastically alter biological efficacy. Future research should focus on synthesizing and screening a wider library of these derivatives, employing computational modeling to predict binding interactions, and further optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Sciendo. Available at: [Link]
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. Available at: [Link]
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link]
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. ResearchGate. Available at: [Link]
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health (NIH). Available at: [Link]
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]
Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. SpringerLink. Available at: [Link]
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Taylor & Francis Online. Available at: [Link]
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Available at: [Link]
Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]
Process for preparing 2-amino-5-chloropyridine. Google Patents.
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available at: [Link]
Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. National Institutes of Health (NIH). Available at: [Link]
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
Strategic Selection of Pyridine Intermediates: A Comparative Cost & Process Efficiency Guide
Executive Summary: The "Hidden" Costs of the Pyridine Ring In drug discovery, the pyridine ring is not merely a scaffold; it is a functional determinant of solubility, basicity, and metabolic stability. However, from a p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hidden" Costs of the Pyridine Ring
In drug discovery, the pyridine ring is not merely a scaffold; it is a functional determinant of solubility, basicity, and metabolic stability. However, from a process economics perspective, not all pyridines are created equal.
The cost of a pyridine intermediate is rarely defined solely by its market price per kilogram. Instead, it is a function of Process Mass Intensity (PMI) , Regioselectivity Challenges , and Catalyst Load . This guide provides a comparative technical analysis of accessing key pyridine motifs, specifically contrasting the commodity-priced 2-substituted pyridines against the high-value 3-substituted variants.
Part 1: The Economic Landscape of Pyridine Functionalization
The cost differential between 2-, 3-, and 4-substituted pyridines is driven by the intrinsic electronics of the ring. The nitrogen atom withdraws electron density, deactivating the ring toward electrophilic aromatic substitution (EAS) but activating it toward nucleophilic attack.
Position
Electronic Character
Primary Access Route
Relative Cost Factor
2-Position (Ortho)
Highly Electron Deficient
Nucleophilic Substitution (SnAr), Direct Lithiation
1.0x (Baseline)
3-Position (Meta)
Least Deactivated
High-Temp Bromination, Sandmeyer, C-H Activation
4.5x - 8.0x
4-Position (Para)
Electron Deficient
Pyridine N-Oxide Rearrangement, Radical Minisci
2.5x - 4.0x
Decision Matrix: Route Selection
The following decision tree illustrates the logic for selecting a synthetic route based on scale and cost constraints.
Figure 1: Strategic decision tree for selecting pyridine functionalization routes based on position and scale.
Part 2: Deep Dive – Accessing the 3-Bromo Intermediate
3-Bromopyridine is a critical scaffold for Suzuki-Miyaura couplings. Its high cost relative to 2-bromopyridine stems from the difficulty of brominating the electron-deficient ring.
Comparative Analysis: "Swamping Catalyst" vs. Sandmeyer
Method A: Direct Bromination ("Swamping Catalyst")
This industrial method forces bromination by complexing the pyridine nitrogen with excess Lewis acid (AlCl3) or protic acid (Oleum) to prevent catalyst poisoning, followed by heating to >130°C.
Pros: Single step from commodity pyridine.
Cons: Extremely hazardous; generates massive acidic waste; difficult temperature control.
Cost Driver: Waste disposal (E-Factor > 50) and specialized Hastelloy reactors for corrosion resistance.
Method B: The Sandmeyer Route
Starting from 3-aminopyridine (derived from nicotinamide or 3-cyanopyridine), the amine is diazotized and displaced by bromide.
Pros: Mild conditions (0-5°C); high regioselectivity; safer scalability.
Cost Driver: Raw material cost of 3-aminopyridine.
Experimental Data Comparison
Metric
Method A: Direct Bromination
Method B: Sandmeyer
Yield
40 - 55%
75 - 85%
Purity (HPLC)
92% (requires distillation)
>98% (after extraction)
E-Factor (kg waste/kg product)
~65 (Acidic sludge)
~15 (Aqueous Cu salts)
Safety Profile
High Risk (Exotherm/Fumes)
Moderate (Diazonium stability)
Part 3: Protocol & Validation
The following protocols are designed for self-validation. Intermediates must be checked via LCMS before proceeding.
Protocol 1: High-Efficiency Sandmeyer Synthesis of 3-Bromopyridine
Recommended for lab-scale (10-100g) due to superior safety and purity profiles.
Reagents:
3-Aminopyridine (1.0 equiv)
Sodium Nitrite (1.2 equiv)
HBr (48% aq, 4.0 equiv)
CuBr (0.5 equiv)
Step-by-Step Workflow:
Acidification: Charge a 3-neck flask with 3-aminopyridine and HBr at 0°C. Validation: Ensure internal temp < 5°C to prevent salt precipitation issues.
Diazotization: Add NaNO2 (aq) dropwise over 30 mins. Critical: Maintain temp < 5°C. A color change to dark orange indicates diazonium formation.
Substitution: Transfer the cold diazonium solution via cannula into a separate vessel containing CuBr/HBr at 60°C. Safety: Evolution of N2 gas will be vigorous.
Quench & Workup: Basify with NaOH to pH 9. Extract with DCM (3x).
Why Cannula Transfer? Adding CuBr to the diazonium salt often leads to runaway exotherms. Inverse addition (diazonium into hot catalyst) controls the N2 evolution rate.
Part 4: Advanced C-N Coupling (SnAr vs. Buchwald)
When functionalizing the pyridine with amines (e.g., morpholine), the choice between Nucleophilic Aromatic Substitution (SnAr) and Buchwald-Hartwig coupling is a trade-off between raw material cost and catalyst cost .
Cost-Benefit Analysis
SnAr (Nucleophilic Aromatic Substitution):
Requirements: Needs an electron-withdrawing group (NO2, CN) or a 2/4-halo position.
Cost: Very low (no metal catalyst).
Limitation: Fails completely on electron-neutral pyridines (e.g., 3-bromopyridine).
Buchwald-Hartwig Amination:
Requirements: Pd source (Pd(OAc)2), Ligand (Xantphos/BINAP), Base (Cs2CO3).
Cost: High (Pd is ~$50/g).
Advantage:[1][2][3][4] Works on all positions (2, 3, and 4).[4]
Green Metrics: E-Factor Calculation[5][6][7][8]
The following table summarizes the environmental cost (E-Factor) for coupling Morpholine to 2-Chloropyridine (SnAr) vs. 3-Bromopyridine (Buchwald).
Metric
SnAr (2-Cl)
Buchwald (3-Br)
Solvent Volume
5 L/kg
15 L/kg (Dilution required for catalyst)
Workup
Water wash
Metal scavenging (SiliaMetS) + Column
PMI (Process Mass Intensity)
8
35
Total Cost / kg Product
$
Part 5: References
Synthesis of 3-Bromopyridine (Sandmeyer vs Direct):
Patent Analysis: CN104974081A - Synthetic method of 3-bromopyridine. (2015).
Source:
Green Chemistry Metrics (PMI & E-Factor):
Sheldon, R. A. (2008).[4][5] E factors, green chemistry and catalysis: an odyssey. Chemical Communications.[5]
Source:
Buchwald-Hartwig vs SnAr in Heterocycles:
Study: SNAr versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series. (2015).
Source:
Pyridine Market & Price Trends (2025):
Report: Pyridine Price Trend and Forecast 2025.[6][7][8][9]
Source:
Boekelheide Rearrangement (Functionalization of 2-Methyl):
Mechanism:[1][2][10][11][12] The Boekelheide Rearrangement of Pyrimidine N-oxides. (2023).[13]
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-chloro-3-methylpyridine hemihydrate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-5-chloro-3-methylpyridine hemihydrate, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established safety protocols for pyridine derivatives and general best practices for hazardous chemical waste management.[1][2][3]
Understanding the Compound: Hazard Profile and Inherent Risks
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[6][7]
Irritation: Can cause skin, eye, and respiratory tract irritation.[8][9]
Environmental Hazard: While specific data is limited, pyridine compounds can be toxic to aquatic life. Therefore, release into the environment must be avoided.[10]
Given these potential hazards, 2-Amino-5-chloro-3-methylpyridine hemihydrate must be treated as hazardous waste.
Core Principles of Disposal: A Self-Validating System
The foundation of safe disposal rests on a hierarchy of controls and a clear, logical workflow. This ensures that each step validates the safety of the subsequent action.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and key steps for the proper disposal of 2-Amino-5-chloro-3-methylpyridine hemihydrate.
Caption: Disposal workflow for 2-Amino-5-chloro-3-methylpyridine hemihydrate.
Quantitative Data Summary
For quick reference, the following table summarizes the essential safety and disposal information.
Parameter
Recommendation
Rationale & Source
Hazard Class
Toxic Solid, Organic, N.O.S. (Assumed)
Based on data for similar pyridine derivatives.[6]
Personal Protective Equipment (PPE)
Nitrile gloves, safety goggles with side shields, lab coat, and in cases of dust, a NIOSH-approved respirator.
To prevent skin, eye, and respiratory exposure.[4][11][12]
Spill Cleanup
Absorb with inert material (e.g., vermiculite, sand), sweep up, and place in a sealed container for disposal. Avoid generating dust.
To safely contain and remove the spilled material.[8][11]
Disposal Method
Incineration by a licensed hazardous waste disposal company.
High-temperature incineration is the recommended method for many organic chemical wastes.[5]
Container Type
High-density polyethylene (HDPE) or glass container with a secure lid.
Ensure compatibility with the chemical waste.[1][13]
This protocol provides a detailed methodology for the safe disposal of 2-Amino-5-chloro-3-methylpyridine hemihydrate from a laboratory setting.
Part 1: Preparation and Personal Protective Equipment (PPE)
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal procedures. These documents will provide guidance on internal protocols and approved waste vendors.
Work in a Designated Area: Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.[14]
Assemble Personal Protective Equipment (PPE): Proper PPE is non-negotiable.[12]
Eye Protection: Wear chemical safety goggles with side shields.
Hand Protection: Don nitrile gloves. Inspect gloves for any signs of damage before use.[6]
Protective Clothing: A standard lab coat should be worn.
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11]
Part 2: Waste Containment and Labeling
Select an Appropriate Waste Container:
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[13]
The material of the container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
The original reagent bottle, if empty, can be an excellent choice for accumulating the same waste.[13]
Label the Waste Container:
Clearly label the container as "Hazardous Waste."[3]
Identify the contents fully: "2-Amino-5-chloro-3-methylpyridine hemihydrate." Avoid abbreviations or chemical formulas.
List the primary hazards (e.g., "Toxic," "Irritant").
Indicate the date when the waste was first added to the container.
Part 3: Transfer and Storage
Transferring the Waste:
If dealing with residual solid, carefully sweep or scoop the material and place it into the labeled hazardous waste container.[8]
Use tools (e.g., spatula, scoop) that will not react with the chemical.
For contaminated items such as weighing paper or gloves, place them in the same hazardous waste container.
Secure Storage:
Close the container lid tightly.
Store the container in a designated, secondary containment area for hazardous waste accumulation.[15] This area should be away from incompatible materials, such as strong oxidizing agents.[6][16]
Ensure the storage area is well-ventilated and secure.
Part 4: Final Disposal
Arrange for Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Waste must be disposed of through a licensed and reputable hazardous waste management company.[6]
Documentation:
Complete all required waste manifest forms provided by your EHS office or the waste vendor.
Maintain a copy of all disposal records as required by institutional and regulatory policies.
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that the disposal of 2-Amino-5-chloro-3-methylpyridine hemihydrate is conducted in a manner that is both scientifically sound and environmentally responsible.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
CDH Fine Chemical. (n.d.). 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-5-chloro-3-fluoropyridine.
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
Santa Cruz Biotechnology, Inc. (2023). Safety Data Sheet - 2-Amino-5-chloropyridine.
Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-5-chloropyridine.
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
U.S. Environmental Protection Agency (EPA). (n.d.). Pyridine.
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
Fisher Scientific. (2025). Safety Data Sheet - 3-Chloropyridine.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.